![molecular formula C21H17ClFN5O2S B11259434 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259434.png)
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole-thiazole fused ring system, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction typically occurs in the presence of ethanol as a solvent and does not require a catalyst . The resulting intermediate is then further reacted with appropriate reagents to form the final compound.
Análisis De Reacciones Químicas
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets. The compound’s triazole-thiazole ring system allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA replication in bacteria or cell division in cancer cells .
Comparación Con Compuestos Similares
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared to other compounds with similar structures, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives
These compounds share similar heterocyclic ring systems and halogenated phenyl groups, but differ in their specific substituents and overall structure
Propiedades
Fórmula molecular |
C21H17ClFN5O2S |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
N'-(5-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-5-6-14(22)10-17(12)25-20(30)19(29)24-8-7-16-11-31-21-26-18(27-28(16)21)13-3-2-4-15(23)9-13/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) |
Clave InChI |
ZWQCAXGCKPTLIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


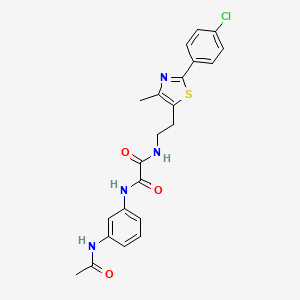
![2,5-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11259356.png)
![8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11259386.png)
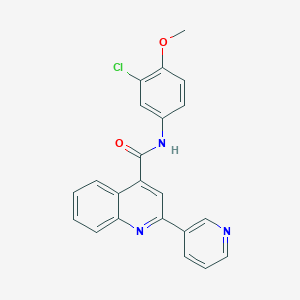
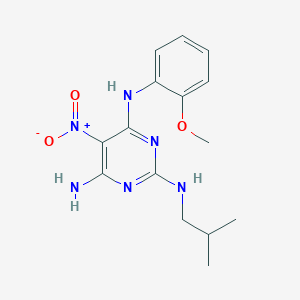
![1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11259406.png)
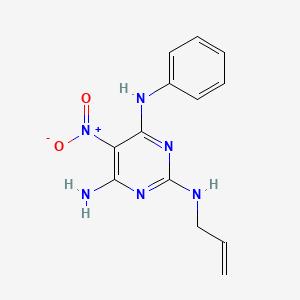
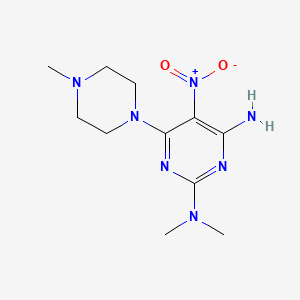

![3-methyl-6-phenyl-N-(1-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259422.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11259426.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259430.png)
![N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11259440.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B11259441.png)
